molecular formula C7H9BrOS B2856012 2-(4-Bromothiophen-3-yl)propan-2-ol CAS No. 1501857-92-6

2-(4-Bromothiophen-3-yl)propan-2-ol

Cat. No.: B2856012
CAS No.: 1501857-92-6
M. Wt: 221.11
InChI Key: LLZLSTQSRDKHGI-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromine atom at the 4-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the propan-2-ol group. The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane for the bromination step, followed by the addition of a Grignard reagent like isopropylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(4-Bromothiophen-3-yl)propan-2-one.

    Reduction: 2-(4-Thiophen-3-yl)propan-2-ol.

    Substitution: 2-(4-Azidothiophen-3-yl)propan-2-ol or 2-(4-Cyanothiophen-3-yl)propan-2-ol.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)propan-2-ol depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, though specific pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiophen-3-yl)propan-2-ol
  • 2-(4-Fluorothiophen-3-yl)propan-2-ol
  • 2-(4-Iodothiophen-3-yl)propan-2-ol

Uniqueness

2-(4-Bromothiophen-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of the thiophene ring.

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLSTQSRDKHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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